REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[C:6](Cl)[N:5]=[C:4]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[N:3]=1.[NH3:15].O>CS(C)=O>[Cl:1][C:2]1[N:3]=[C:4]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[N:5]=[C:6]([NH2:15])[CH:7]=1
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
44.34 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=NC(=C1)Cl)C1=CC=CC=C1
|
Name
|
|
Quantity
|
366 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
710 mL
|
Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
formed
|
Type
|
TEMPERATURE
|
Details
|
The suspension was cooled in an ice bath for 1 h
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
then collected by filtration
|
Type
|
WASH
|
Details
|
washed with water (500 mL)
|
Type
|
CUSTOM
|
Details
|
yielding a light tan powder
|
Type
|
CUSTOM
|
Details
|
after drying in vacuo (37.84 g; 93%)
|
Reaction Time |
24 h |
Name
|
|
Type
|
|
Smiles
|
ClC1=CC(=NC(=N1)C1=CC=CC=C1)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |